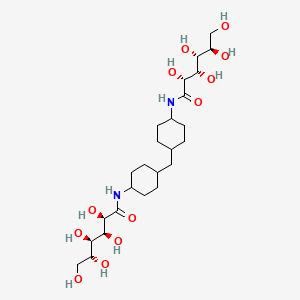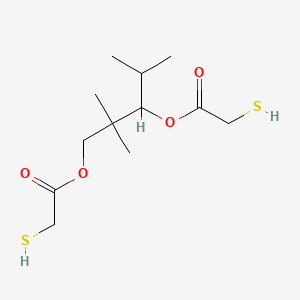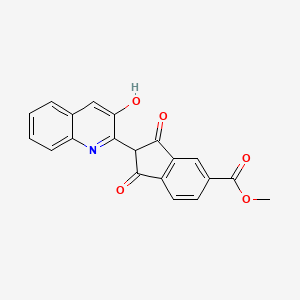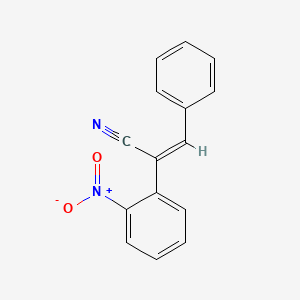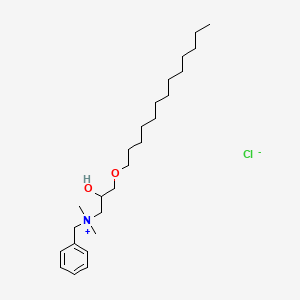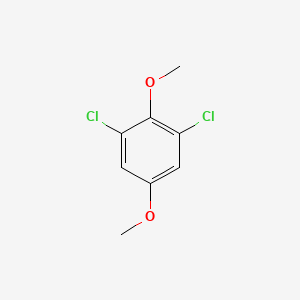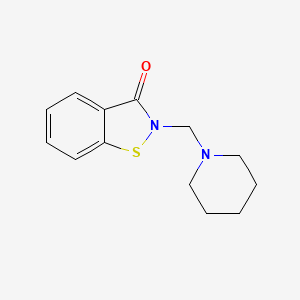
2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one is a chemical compound known for its diverse applications in various scientific fields. It is a heterocyclic compound containing a benzisothiazole ring fused with a piperidine moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzisothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzisothiazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: Research has shown its potential as a lead compound in the development of new pharmaceuticals, particularly for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.
類似化合物との比較
2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one derivatives: These compounds have similar structures but with different substituents on the benzisothiazole or piperidine rings.
Benzisothiazole derivatives: Compounds with variations in the benzisothiazole ring, such as different substituents or additional fused rings.
Piperidine derivatives: Compounds where the piperidine ring is attached to different heterocyclic systems.
Uniqueness: this compound stands out due to its unique combination of the benzisothiazole and piperidine rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
84012-57-7 |
|---|---|
分子式 |
C13H16N2OS |
分子量 |
248.35 g/mol |
IUPAC名 |
2-(piperidin-1-ylmethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H16N2OS/c16-13-11-6-2-3-7-12(11)17-15(13)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 |
InChIキー |
NCHWTFBQYUSMGV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CN2C(=O)C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


